2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone
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Overview
Description
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone is a complex organic compound that features a methoxy group, diphenyl groups, and a triphenylphosphoranyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone typically involves multi-step organic reactions. One possible route could involve the formation of the butanone backbone followed by the introduction of the methoxy, diphenyl, and triphenylphosphoranyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.
Substitution: The methoxy, diphenyl, or triphenylphosphoranyl groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phosphoranyl-substituted butanones or methoxy-diphenyl derivatives. These compounds would share structural features with 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone but differ in specific functional groups or substitution patterns.
Biological Activity
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by the presence of methoxy, diphenyl, and triphenylphosphoranyl groups. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
- Anticancer Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using various assays. The results indicated a strong capacity to scavenge free radicals, particularly in vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Notably, it exhibited selective cytotoxicity towards human colon carcinoma cells.
Case Study: Colon Cancer
A specific study focused on the effects of the compound on HCT116 cells revealed that treatment with various concentrations led to significant apoptosis as evidenced by increased annexin V staining and caspase activation.
Neuroprotective Effects
The neuroprotective potential of this compound was assessed in models of oxidative stress-induced neuronal injury. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function.
The proposed mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The methoxy group is believed to enhance the electron-donating ability of the molecule, facilitating radical neutralization.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways leading to cell death.
- Mitochondrial Protection : It appears to stabilize mitochondrial membranes and prevent the release of pro-apoptotic factors.
Properties
CAS No. |
22950-50-1 |
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Molecular Formula |
C35H32O2P+ |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(3-methoxy-4-oxo-3,4-diphenylbutyl)-triphenylphosphanium |
InChI |
InChI=1S/C35H32O2P/c1-37-35(30-19-9-3-10-20-30,34(36)29-17-7-2-8-18-29)27-28-38(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33/h2-26H,27-28H2,1H3/q+1 |
InChI Key |
UERYBYTVDBNLTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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